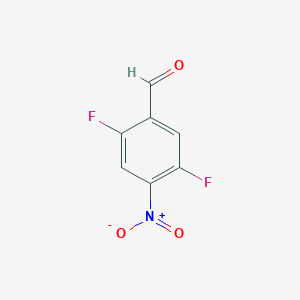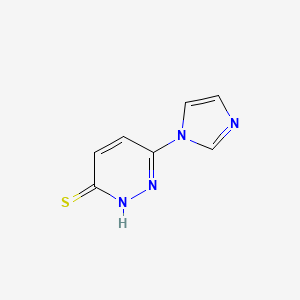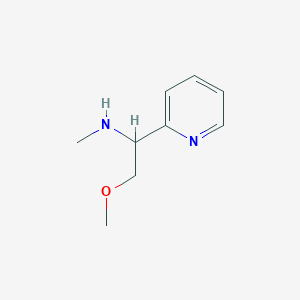
4-Bromo-6-(2-fluorophenyl)pyrimidine
Vue d'ensemble
Description
“4-Bromo-6-(2-fluorophenyl)pyrimidine” is a chemical compound that belongs to the pyrimidine family. It has a molecular weight of 253.07 .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” are not extensively detailed in the retrieved sources. The compound has a molecular weight of 253.07 .Applications De Recherche Scientifique
Quantum Chemical Characterization
Quantum chemical methods have been applied to investigate hydrogen bonding (HB) sites in pyrimidine compounds, including derivatives similar to 4-Bromo-6-(2-fluorophenyl)pyrimidine. Studies have focused on identifying the major hydrogen bonding site within the pyrimidine nucleus, utilizing molecular electrostatic potential maps, geometric parameters of HB complexes, and energetic parameters of the complexation reactions. This research can enhance the understanding of the molecular interactions and stability of pyrimidine derivatives (Traoré et al., 2017).
Synthesis and Biological Evaluation
Research on the synthesis of novel pyrimidine derivatives, including those structurally related to this compound, has led to the development of compounds with potential anti-inflammatory and analgesic properties. The design and synthesis of these compounds involve exploring the nature of substituents on the pyrimidine ring and their impact on biological activity. This work highlights the therapeutic potential of pyrimidine derivatives in treating inflammation and pain (Muralidharan, James Raja, & Asha Deepti, 2019).
Antiviral Applications
Studies have identified 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, with structural similarities to this compound, showing marked inhibition of retrovirus replication in cell culture. These findings suggest potential applications of such pyrimidine derivatives in antiviral therapies, particularly against HIV and other retroviruses (Hocková et al., 2003).
Material Science and Chemical Synthesis
In material science and synthetic chemistry, pyrimidine derivatives, including those related to this compound, have been utilized in the synthesis of complex organic molecules and intermediates. Their structural properties and reactivity have been leveraged in developing synthetic methods and understanding molecular interactions within crystalline structures (Li, 2009).
Advanced Drug Design
The design and synthesis of pyrimidine derivatives for potential use in advanced drug design, targeting specific biological pathways, have been explored. This includes the development of inhibitors targeting enzymes or receptor sites, showcasing the versatility of pyrimidine derivatives in medicinal chemistry and their role in creating targeted therapies for various diseases (Smaill et al., 2000).
Propriétés
IUPAC Name |
4-bromo-6-(2-fluorophenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrFN2/c11-10-5-9(13-6-14-10)7-3-1-2-4-8(7)12/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUISVPQWWKFQKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=NC=N2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-phenyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-4-carboxylic acid](/img/structure/B1463065.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]guanidine](/img/structure/B1463066.png)


![5-oxo-1-[4-(1H-tetrazol-1-yl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B1463071.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]aniline](/img/structure/B1463073.png)



![4-[(Phenylamino)methyl]phenol hydrochloride](/img/structure/B1463081.png)
![Ethyl[1-(4-methylphenyl)propyl]amine hydrochloride](/img/structure/B1463083.png)
![[1-(3-Fluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1463084.png)
